N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)isobutyramide
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Overview
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)isobutyramide is a chemical compound with a unique structure that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a tetrazole ring, which is known for its stability and versatility in chemical reactions. The cyclohexyl group attached to the tetrazole ring further enhances its chemical properties, making it a valuable compound in medicinal chemistry and drug development.
Scientific Research Applications
Chemical Properties and Synthesis
A study explores the pharmacologic properties of 1,5-disubstituted tetrazole derivatives, noting the effects of chemical structure on pharmacologic action. The study identifies the presence of a relatively large saturated cyclic group and a small group, preferably methyl, as optimum structural factors for maximum stimulatory action on the central nervous system (Gross & Featherstone, 1946).
Applications in Drug Discovery
Another research area involves the discovery of novel AT1-selective angiotensin II receptor antagonists, employing a series of 5-[1-[4-[(4,5-disubstituted-1H-imidazol-1-yl)methyl]-substituted]-1H-pyrrol-2-yl]-1H-tetrazoles. These compounds show potential for high affinity binding to the angiotensin II receptor, indicating their applicability in hypertension treatment (Bovy et al., 1993).
Material Science Applications
In material science, the solubility and solution thermodynamics of isobutyramide in various solvents have been investigated, providing essential data for the synthesis of organic dyes and pharmaceuticals. This study offers insights into the solid-liquid equilibrium data of isobutyramide, which could be crucial for optimizing synthesis processes in industrial applications (Wu & Li, 2020).
Agricultural Applications
The synthesis and characterization of "research chemicals" including compounds with tetrazole rings indicate the ongoing exploration of novel substances for various applications. Although the specific application in agriculture is not directly mentioned, the structural analysis and synthesis pathways of these compounds could lay the groundwork for developing new agrochemicals (McLaughlin et al., 2016).
Mechanism of Action
Target of Action
The primary targets of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)isobutyramide are currently unknown. This compound is structurally similar to other tetrazole compounds, which are known to interact with various biological targets . .
Mode of Action
Tetrazoles, in general, are known to react with acidic materials and strong oxidizers . They can form both aliphatic and aromatic heterocyclic compounds . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O/c1-9(2)12(18)13-8-11-14-15-16-17(11)10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWBSQDVQDRWDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NN=NN1C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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